METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE
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Overview
Description
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1-adamantylcarbonyl chloride with 2-aminophenylsulfonyl chloride to form an intermediate, which is then reacted with methyl 2-pyrrolidinecarboxylate under controlled conditions . Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The adamantane structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives like amantadine and rimantadine. Compared to these, METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE exhibits unique properties due to the presence of the sulfonyl and pyrrolidinecarboxylate groups, which enhance its chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H30N2O5S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
methyl 1-[2-(adamantane-1-carbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-30-21(26)19-6-4-8-25(19)31(28,29)20-7-3-2-5-18(20)24-22(27)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-3,5,7,15-17,19H,4,6,8-14H2,1H3,(H,24,27) |
InChI Key |
XTCUNAJFSAWWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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